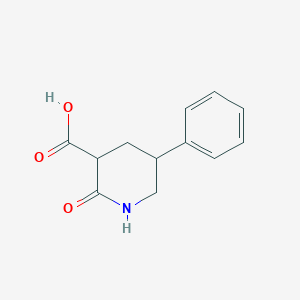
2-Oxo-5-phenylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5-phenylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-phenylpiperidine-3-carboxylic acid typically involves the cyclization of itaconic acid with aromatic amines. One common method includes the following steps:
Cyclization: Itaconic acid is cyclized with an aromatic amine under reflux conditions in the presence of a catalytic amount of acetic acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-phenylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Oxo-5-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antihypoxic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-5-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, derivatives of this compound have been shown to interact with GABA receptors and histamine-N-methyltransferase, influencing neurological and physiological processes.
Comparison with Similar Compounds
2-Oxo-5-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Another related compound with a pyrrolidine ring.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-oxo-5-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
WQUCLSWBOYTWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















